molecular formula C10H17NO3 B592237 Tert-butyl 3-acetylazetidine-1-carboxylate CAS No. 870089-49-9

Tert-butyl 3-acetylazetidine-1-carboxylate

Cat. No. B592237
Key on ui cas rn: 870089-49-9
M. Wt: 199.25
InChI Key: KRFZYPWUCOYOML-UHFFFAOYSA-N
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Patent
US09321769B2

Procedure details

Trifluoroacetic acid (8 mL) was added to a suspension of 3-acetyl-azetidine-1-carboxylic acid tert-butyl ester (800 mg, 4.0 mmol) in dichloromethane (20 mL). The reaction mixture was stirred at room temperature for 4 hours and concentrated to dryness to afford the title product as a colorless gum (800 mg, 100%).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].C(OC([N:15]1[CH2:18][CH:17]([C:19](=[O:21])[CH3:20])[CH2:16]1)=O)(C)(C)C>ClCCl>[OH:5][C:3]([C:2]([F:7])([F:6])[F:1])=[O:4].[NH:15]1[CH2:18][CH:17]([C:19](=[O:21])[CH3:20])[CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC(=O)C(F)(F)F.N1CC(C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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